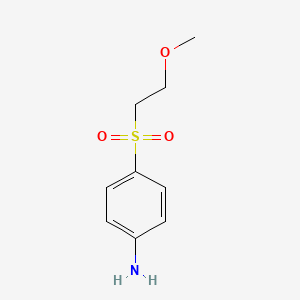

4-(2-methoxyethanesulfonyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-methoxyethanesulfonyl)aniline is an organic compound with the molecular formula C9H13NO3S . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-(2-methoxyethanesulfonyl)aniline involves a reaction with potassium hydroxide in water at 60℃ for 1 hour . The product is then purified by column chromatography using a solvent of ethyl acetate and ethyl acetate/hexane .Molecular Structure Analysis

The molecular weight of 4-(2-methoxyethanesulfonyl)aniline is 215.27 . The InChI code for this compound is 1S/C9H13NO3S .Physical And Chemical Properties Analysis

The physical form of 4-(2-methoxyethanesulfonyl)aniline is a powder . It has a melting point of 194-196℃ .Applications De Recherche Scientifique

Synthesis of Dyes and Pigments

4-(2-methoxyethanesulfonyl)aniline: is a valuable intermediate in the synthesis of various dyes and pigments. Its sulfonyl group can act as a leaving group in substitution reactions, allowing for the introduction of various chromophores . This compound’s derivatives are used to impart color to textiles, inks, and plastics.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of sulfonamide drugs. These drugs have a wide range of applications, including antibacterial, antidiabetic, and antiepileptic treatments. The sulfonyl moiety is a key functional group in these medications, contributing to their therapeutic properties .

Agrochemical Synthesis

The sulfonyl group in 4-(2-methoxyethanesulfonyl)aniline is also instrumental in the synthesis of agrochemicals. It is used to create compounds that can function as herbicides, pesticides, and fungicides, playing a crucial role in protecting crops and ensuring food security .

Material Science

This aniline derivative is used in material science, particularly in the development of advanced polymers and resins. Its ability to act as a cross-linking agent enhances the thermal stability and mechanical strength of materials, which is essential for high-performance applications .

Nonlinear Optical Materials

Research into nonlinear optical (NLO) materials utilizes 4-(2-methoxyethanesulfonyl)aniline for its potential applications in optical data storage, photonic-integrated circuitry, and frequency conversion. These materials are pivotal for advancements in optical communication and integrated optics .

Analytical Chemistry

In analytical chemistry, derivatives of 4-(2-methoxyethanesulfonyl)aniline are employed as reagents for the detection and quantification of various chemical species. They are particularly useful in chromatography and spectrophotometry for identifying and measuring the concentration of analytes .

Mécanisme D'action

Target of Action

Anilines and their derivatives are known to interact with various enzymes and receptors in biological systems

Mode of Action

Anilines, in general, are known to undergo various biochemical transformations, including N-hydroxylation The presence of the methoxyethanesulfonyl group may influence these interactions, but specific details are not available

Biochemical Pathways

Anilines are known to be involved in various metabolic pathways, including those related to nitrogen fixation and metabolism . The methoxyethanesulfonyl group may alter the compound’s involvement in these pathways. More research is needed to understand the compound’s effects on biochemical pathways.

Pharmacokinetics

Anilines are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted primarily via the kidneys

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific structures and the biological systems in which they are present

Action Environment

Factors such as pH, temperature, and the presence of other substances can potentially influence the action of anilines

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methoxyethylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-6-7-14(11,12)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHBNRMHGGYACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyethanesulfonyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)

![1-[(6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6141659.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)

![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)